molecular formula C15H12O4 B2954894 (Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one CAS No. 896825-21-1

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Cat. No. B2954894
CAS RN: 896825-21-1
M. Wt: 256.257
InChI Key: VUZHHSJXSAEZJI-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one, also known as FMME, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. FMME belongs to the class of benzofuran derivatives and has a unique chemical structure that has been studied extensively for its biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has shown the synthesis of isomeric dibenzofuran carboxaldehydes, which are structurally related to the target compound, highlighting methods for formulating complex furan derivatives. This synthesis involves formylation reactions and NMR spectroscopic techniques for structural characterization (Yempala & Cassels, 2017).
  • Copolymerization : Studies on the copolymerization of bio-based benzoxazines, incorporating furan components, emphasize the role of furan moieties in enhancing thermal and mechanical properties of polymers. Such insights can be crucial for developing new materials with improved performance (Wang et al., 2012).

Chemical Reactions

  • Diels-Alder Reactions : The Diels-Alder addition of vinylbenzofurans, a reaction relevant to the synthesis and functionalization of benzofuran derivatives, has been explored for its potential to produce polyfunctional dibenzofurans, providing a route to diversify the chemical space around furan and benzofuran cores (Brewer et al., 1971).
  • Ring Opening and Closure Reactions : Research on the synthetic routes involving furan derivatives demonstrates the flexibility of furan rings in chemical transformations, leading to the synthesis of various benzofuran derivatives. Such processes are crucial for the development of novel compounds with potential biological or materials applications (Gutnov et al., 1999).

Potential Applications

  • Anticancer and Antiangiogenic Activities : The design and synthesis of benzofuran derivatives with specific functional groups have shown significant in vitro and in vivo anticancer and antiangiogenic activities, suggesting the potential therapeutic applications of complex benzofuran derivatives (Romagnoli et al., 2015).
  • Enhancing Aromatic Production : The coupling conversion of bio-derived furans with methanol over specific catalysts to enhance aromatic production represents an innovative approach to utilize furan derivatives for industrial applications, especially in the context of sustainable chemical processes (Zheng et al., 2014).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-12(17-2)6-5-11-14(16)13(19-15(9)11)8-10-4-3-7-18-10/h3-8H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZHHSJXSAEZJI-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

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